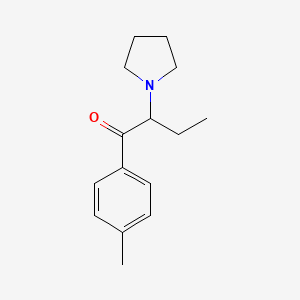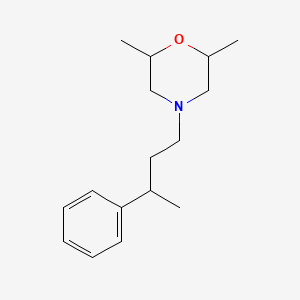
(3-METHOXYADAMANTAN-1-YL)METHANAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHOXYADAMANTAN-1-YL)METHANAMINE is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a tricyclo[3.3.1.1~3,7~]decane core with a methoxy group and a methanamine group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYADAMANTAN-1-YL)METHANAMINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of suitable precursors to form the tricyclic core, followed by the introduction of the methoxy and methanamine groups. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity products in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYADAMANTAN-1-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3-METHOXYADAMANTAN-1-YL)METHANAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-METHOXYADAMANTAN-1-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the tricyclic structure may enable the compound to fit into unique binding sites, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanamine: Shares a similar tricyclic core but differs in functional groups.
2-Oxatricyclo[3.3.1.1~3,7~]decan-1-ylmethanamine: Contains an oxygen atom in the tricyclic structure, altering its reactivity and applications.
Uniqueness
(3-METHOXYADAMANTAN-1-YL)METHANAMINE is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
740735-95-9 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 |
IUPAC Name |
(3-methoxy-1-adamantyl)methanamine |
InChI |
InChI=1S/C12H21NO/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10H,2-8,13H2,1H3 |
InChI Key |
SZOAOLJFTBJMMU-UHFFFAOYSA-N |
SMILES |
COC12CC3CC(C1)CC(C3)(C2)CN |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5(4H)-Oxazolone, 4-[(3,4-dichlorophenyl)methylene]-2-methyl-](/img/structure/B1660202.png)




![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)


![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)



